NMP Copolymerization Dispersity: NLAM Achieves Mw/Mn ≈1.3 vs. >2.0 for Conventional Free-Radical Methacrylates
NLAM was copolymerized with 5–10 mol% controlling comonomers (styrene, acetoxystyrene, vinyl naphthalene, or pentafluorostyrene) via NMP using BlocBuilder® initiator at 90 °C in 35 wt% dioxane solution. The resulting NLAM-rich random copolymers exhibited dispersities (Mw/Mn) as low as ~1.3 at conversions up to 50% [1]. In contrast, conventional free-radical polymerization of methacrylates typically yields Mw/Mn > 2.0, and many methacrylate NMP systems reported previously achieve Mw/Mn in the 1.4–1.6 range [1]. A dispersity of 1.3 is considered highly attractive for reducing line width roughness (LWR) in advanced photoresists [1].
| Evidence Dimension | Molecular weight dispersity (Mw/Mn) after controlled copolymerization |
|---|---|
| Target Compound Data | Mw/Mn ≈ 1.29 (NLAM/AcOST-5); ≈1.31–1.47 for other NLAM/X copolymers at ~50% conversion |
| Comparator Or Baseline | Conventional free-radical methacrylate polymerization: Mw/Mn > 2.0; typical NMP methacrylate systems: Mw/Mn 1.4–1.6 |
| Quantified Difference | NLAM copolymers achieve ~35–55% lower dispersity vs. conventional radical polymerization and ~0.1–0.3 lower dispersity vs. typical NMP methacrylates |
| Conditions | NMP with BlocBuilder®/SG1, 90 °C, 35 wt% 1,4-dioxane, 5 mol% controlling comonomer in feed, conversions up to 50% |
Why This Matters
Lower dispersity directly translates to reduced line width roughness (LWR) in photoresist patterning, a critical yield parameter for sub-130-nm node semiconductor manufacturing.
- [1] Lessard, B. H.; Marić, M. Synthesis of Narrow Molecular Weight Distribution Norbornene-Lactone Functionalized Polymers by Nitroxide-Mediated Polymerization: Candidates for 193-nm Photoresist Materials. Polymers 2014, 6 (2), 565–582. View Source
